molecular formula C17H17N3O4S2 B2975813 VU0531245 CAS No. 1396749-92-0

VU0531245

Cat. No.: B2975813
CAS No.: 1396749-92-0
M. Wt: 391.46
InChI Key: UYJLDNIBTMAYRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VU0531245 involves a series of chemical reactions starting from commercially available starting materials. The synthetic route typically includes the formation of a 1,2,4-oxadiazole ring, which is a key structural component of the compound. The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

VU0531245 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

VU0531245 has a wide range of scientific research applications:

Mechanism of Action

VU0531245 exerts its effects by inhibiting the SLACK potassium channels, which are critical regulators of neuronal excitability. The inhibition of these channels leads to a decrease in potassium ion flow, thereby modulating neuronal firing rates and reducing excitability. This mechanism is particularly relevant in conditions like epilepsy, where excessive neuronal excitability is a hallmark .

Comparison with Similar Compounds

VU0531245 is unique compared to other SLACK channel inhibitors due to its specific structure and high potency. Similar compounds include:

    VU0935685: Another SLACK channel inhibitor with a different structural scaffold but similar inhibitory activity.

    SLICK channel inhibitors: These compounds target channels closely related to SLACK but have different selectivity profiles.

Properties

IUPAC Name

5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-23-14-5-3-4-6-15(14)26(21,22)20-9-13(10-20)17-18-16(19-24-17)12-7-8-25-11-12/h3-8,11,13H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLDNIBTMAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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